3-(Diphenylphosphoryl)propan-1-ol

Acyl transfer Horner–Wittig cascade Stereoselective olefination

3-(Diphenylphosphoryl)propan-1-ol (CAS 889-57-6; molecular formula C₁₅H₁₇O₂P; exact mass 260.096617 g/mol) is a bifunctional organophosphorus compound featuring a diphenylphosphoryl (Ph₂P=O) group separated from a terminal primary alcohol by a three-carbon propyl spacer. This architecture enables bidentate (P=O, O–H) coordination to metal centers through a six-membered chelate ring, while the primary alcohol serves as a versatile handle for esterification, etherification, and stereochemical modification.

Molecular Formula C15H17O2P
Molecular Weight 260.27 g/mol
CAS No. 889-57-6
Cat. No. B12462786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Diphenylphosphoryl)propan-1-ol
CAS889-57-6
Molecular FormulaC15H17O2P
Molecular Weight260.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(CCCO)C2=CC=CC=C2
InChIInChI=1S/C15H17O2P/c16-12-7-13-18(17,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2
InChIKeyKAKTVAXATYYOEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Diphenylphosphoryl)propan-1-ol (CAS 889-57-6): A Bifunctional Phosphine Oxide–Primary Alcohol Building Block for Coordination Chemistry and Stereoselective Synthesis


3-(Diphenylphosphoryl)propan-1-ol (CAS 889-57-6; molecular formula C₁₅H₁₇O₂P; exact mass 260.096617 g/mol) is a bifunctional organophosphorus compound featuring a diphenylphosphoryl (Ph₂P=O) group separated from a terminal primary alcohol by a three-carbon propyl spacer [1]. This architecture enables bidentate (P=O, O–H) coordination to metal centers through a six-membered chelate ring, while the primary alcohol serves as a versatile handle for esterification, etherification, and stereochemical modification . The compound is characterized by 1 hydrogen bond donor, 2 hydrogen bond acceptors, and 5 rotatable bonds, with comprehensive spectral characterization available including ² NMR (¹H, ¹³C, ³¹P), ¹ FTIR, and ² MS (GC) spectra in the Wiley KnowItAll database [1]. It serves as a precursor to γ-functionalized phosphine ligands and as a key intermediate in Horner–Wittig olefination cascades [2].

Why 3-(Diphenylphosphoryl)propan-1-ol Cannot Be Replaced by a Generic Phosphine Oxide or a Shorter/Longer Linker Analog


The substitution of 3-(diphenylphosphoryl)propan-1-ol with a structurally similar phosphine oxide alcohol is not straightforward, because three interdependent structural features—the three-carbon linker length, the primary alcohol oxidation state, and the P=O (rather than P(III)) phosphorus oxidation state—collectively govern its reactivity profile. The three-carbon spacer is critical for enabling the base-mediated O→C acyl transfer cascade that converts esters of this compound into E-homoallylic alcohols, cyclopropyl ketones, and γ-hydroxy ketones; analogs with two-carbon or four-carbon linkers cannot undergo this rearrangement [1]. The linker length also determines the chelate ring size upon bidentate metal coordination: the three-carbon backbone (P–C–C–C–O) forms a six-membered chelate, whereas the two-carbon analog 2-(diphenylphosphoryl)ethanol forms a less stable five-membered ring, and longer linkers produce seven-membered rings associated with dramatically reduced f-element extraction efficiency (>40-fold lower distribution ratios) [2][3]. Furthermore, replacing the air-stable P=O group with a P(III) phosphine (e.g., 3-(diphenylphosphino)propan-1-ol) would sacrifice ambient handling stability and fundamentally alter lithiation and phosphoryl transfer kinetics [4].

Quantitative Differentiation Evidence for 3-(Diphenylphosphoryl)propan-1-ol Against Its Closest Structural Analogs


Acyl Transfer Cascade Reactivity: Exclusive to the 3-Hydroxypropylphosphine Oxide Scaffold

Esters derived from 3-(diphenylphosphoryl)propan-1-ol undergo a base-mediated O→C acyl transfer that is structurally dependent on the precise three-carbon spacing between the phosphoryl group and the ester oxygen. This rearrangement generates a β-keto phosphine oxide intermediate; subsequent threo-selective reduction followed by stereospecific Horner–Wittig elimination produces pure E-homoallylic alcohols. This three-step cascade—acyl transfer → stereoselective reduction → elimination—is not accessible with the two-carbon analog 2-(diphenylphosphoryl)ethanol or the four-carbon analog 4-(diphenylphosphoryl)butan-1-ol, because the acyl transfer step requires the specific geometric arrangement imposed by the 3-hydroxypropyl linker [1]. The tandem process also divergently yields γ-hydroxy ketones (via C→O Ph₂PO transfer with aqueous base) or cyclopropyl ketones (via treatment with t-BuOK/t-BuOH), providing three distinct product classes from a single precursor architecture [1].

Acyl transfer Horner–Wittig cascade Stereoselective olefination E-homoallylic alcohol synthesis

Six-Membered Chelate Ring Size: Optimal Geometry for f-Element Extraction and Metal Coordination

The three-carbon backbone of 3-(diphenylphosphoryl)propan-1-ol (P–C–C–C–O) forms a six-membered chelate ring upon bidentate (P=O, O–H) coordination to metal centers. The critical impact of chelate ring size on coordination efficacy is demonstrated by Goryunov et al. (2016) in a comparative extraction study of structurally related diphenylphosphorylated alkanols: the α-isomer forming a six-membered chelate (analogous to the target compound's coordination geometry) exhibits lanthanide(III) distribution ratios DLn = 1.13–2.43 from 4 M HNO₃ into chloroform. In contrast, the β-isomer, which forms a seven-membered chelate due to an additional methylene unit in the linker, shows negligible extraction with DLn ≤ 0.03 under identical conditions—a >40-fold difference [1]. Furthermore, X-ray crystallographic analysis of the Ti(IV) complex [TiCl₂(S-dpomeo)₂] (where S-Hdpomeo = (1S)-2-(diphenylphosphoryl)-1-methylethanol) confirms that the six-membered phosphorylalkoxide chelate adopts asymmetric boat conformations with considerable rigidity in solution as evidenced by NMR spectroscopy [2]. For the two-carbon analog 2-(diphenylphosphoryl)ethanol, X-ray data on the Ni(II) complex [Ni{Ph₂P(O)CH₂CH₂OH}₄]²⁺[NiCl₄]²⁻ confirm bidentate coordination with Ni→O(H) bond length of 2.576 Å, but this five-membered chelate imposes different geometric constraints compared to the six-membered ring [1]. Additionally, alcohol 1 in the Goryunov study achieved separation factors of 1.8 (Nd/Ho) and 2.0 (Gd/Ho), and outperformed the reference extractants tributyl phosphate (5), trioctylphosphine oxide (6), and Ph₂P(O)CH₂C(O)N(n-Bu)₂ (7) by 2–3-fold for light lanthanides and 1.2–1.7-fold for heavy lanthanides and uranium [1].

Chelate ring size f-Element extraction Bidentate coordination Lanthanide separation

P=O Air Stability vs. P(III) Phosphine: Lithiation Reactivity and Operational Handling

The diphenylphosphoryl (P=O) group in 3-(diphenylphosphoryl)propan-1-ol confers air and moisture stability, allowing handling under ambient laboratory conditions. This contrasts sharply with the corresponding phosphine analog 3-(diphenylphosphino)propan-1-ol (Ph₂P(CH₂)₃OH), which is air-sensitive and requires Schlenk-line or glovebox techniques for manipulation. Quantitatively, Clarke et al. (2009) demonstrated that phosphine oxides are lithiated much faster than phosphine sulfides and phosphine boranes, enabling chemoselective transformations: phosphine oxides can be selectively deprotonated and functionalized in the presence of phosphine boranes or phosphine sulfides [1]. Complementary β-effect studies by Lambert et al. show that the diphenylphosphinoyl (−P(O)Ph₂) group exhibits an anti/gauche solvolysis rate ratio of 440 at 25°C, compared to 3.2 × 10⁶ for the diphenylthiophosphinoyl (−P(S)Ph₂) analog, confirming that the P=O functionality provides a moderate, tunable electronic effect distinct from both the P(III) phosphine and the P=S thiophosphine [2]. The compound has also been employed as a precursor for γ-functionalized phosphine ligands via photoinduced hydrophosphinylation of allylic compounds, where the P=O stability is essential for the radical-mediated reaction conditions .

Phosphine oxide stability Lithiation kinetics Air-stable ligand Phosphoryl transfer

Primary Alcohol Derivatization Versatility vs. Secondary and Tertiary Alcohol Analogs

The terminal primary alcohol in 3-(diphenylphosphoryl)propan-1-ol provides a sterically unencumbered synthetic handle enabling selective esterification, etherification, Mitsunobu reactions with stereochemical inversion, and oxidation to the corresponding aldehyde (3-(diphenylphosphinoyl)propanal)—a valuable intermediate used in the total synthesis of 2,3-epoxy-10-aza-10,11-dihydrosqualene, a squalene cyclase inhibitor . In contrast, the secondary alcohol positional isomer 1-(diphenylphosphoryl)propan-2-ol (CAS 81364-34-3) or 4-(diphenylphosphoryl)butan-2-ol exhibits greater steric hindrance at the hydroxyl-bearing carbon, reducing reaction rates in esterification and limiting Mitsunobu inversion efficiency. The tertiary alcohol analog 2-(diphenylphosphoryl)-2-propanol (CAS 15453-04-0) is essentially inert to esterification under mild conditions due to steric congestion. Bondarenko et al. have systematically characterized the hydrogen bonding behavior of phosphorus-substituted aliphatic alcohols including 3-(diphenylphosphoryl)propan-1-ol, establishing that the primary OH group participates in distinct intra- and intermolecular H-bonding networks that influence solubility, aggregation, and coordination properties . The primary alcohol also enables the formation of benzoate ester derivatives (e.g., CAS 80403-10-7, benzoic acid–3-(diphenylphosphoryl)propan-1-ol 1:1 adduct) that serve as crystalline intermediates for purification and as substrates for the acyl transfer cascade .

Primary alcohol reactivity Esterification Mitsunobu reaction Synthetic handle

Recommended Application Scenarios for 3-(Diphenylphosphoryl)propan-1-ol Based on Quantitative Differentiation Evidence


Stereoselective Synthesis of E-Homoallylic Alcohols via the Acyl Transfer–Horner–Wittig Cascade

For synthetic chemistry groups requiring stereochemically pure E-alkenols with remote hydroxyl functionality, 3-(diphenylphosphoryl)propan-1-ol is the only phosphine oxide alcohol that enables the three-step acyl transfer cascade (esterification → O→C acyl transfer → threo-selective reduction → Horner–Wittig elimination). This methodology, established by Wallace and Warren [1], provides a reliable route to single-isomer E-homoallylic alcohols without the need for chiral auxiliaries or transition-metal catalysts. The cascade is structurally specific to the 3-carbon linker and has been validated across multiple substrate scopes. Procurement of this compound is essential when the synthetic plan requires this specific tandem transformation, as no shorter- or longer-linker analog can substitute.

Bidentate Ligand Design for Lanthanide and Actinide Extraction from Nitric Acid Media

The six-membered chelate ring that 3-(diphenylphosphoryl)propan-1-ol forms upon bidentate (P=O, O–H) metal coordination is geometrically optimal for f-element binding, as demonstrated quantitatively by Goryunov et al. (2016), where the analogous six-membered chelate architecture outperformed seven-membered chelate analogs by >40-fold in lanthanide distribution ratios and exceeded the performance of industrial reference extractants (tributyl phosphate, trioctylphosphine oxide) by 2–3-fold for light lanthanides [2]. Researchers developing solvent extraction protocols for rare-earth separation or nuclear fuel reprocessing should prioritize this compound over two-carbon-linker analogs (which form less stable five-membered chelates) or four-carbon-linker analogs (which form weakly extracting seven-membered chelates). The air stability of the P=O functionality further simplifies process-scale handling compared to P(III) phosphine alternatives [3].

Synthesis of γ-Functionalized Phosphine Ligand Precursors via Radical Hydrophosphinylation

The P=O group of 3-(diphenylphosphoryl)propan-1-ol serves as a stable precursor for the generation of γ-functionalized phosphine ligands through photoinduced or radical-mediated hydrophosphinylation of allylic substrates, as reported by Tran, Ogawa, and co-workers . The primary alcohol handle allows subsequent derivatization to tune ligand properties, while the air-stable P=O group ensures compatibility with the photoredox reaction conditions. This application leverages both the unique linker architecture and the air stability of the P=O functionality, distinguishing the compound from air-sensitive P(III) phosphine alternatives and from phosphine oxides lacking the hydroxyl synthetic handle.

Preparation of 3-(Diphenylphosphinoyl)propanal for Bioactive Molecule Construction

Controlled oxidation of the primary alcohol in 3-(diphenylphosphoryl)propan-1-ol yields 3-(diphenylphosphinoyl)propanal, a key building block used in the stereoselective Horner–Wittig assembly of complex bioactive molecules. This strategy was demonstrated by Ceruti et al. in the total synthesis of 2,3-epoxy-10-aza-10,11-dihydrosqualene, where 3-(diphenylphosphinoyl)propanal was employed in a modified Wittig–Horner reaction to construct the E-double bond of the squalene cyclase inhibitor . The primary alcohol oxidation state of the target compound is critical for this application, as secondary or tertiary alcohol analogs cannot be oxidized to the corresponding aldehyde without skeletal rearrangement.

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